Micrococcin P1

ribosome inhibition GTPase activity mechanism of action

Researchers studying ribosomal translation mechanisms often face confounding results when thiopeptides like thiostrepton inhibit EF-G GTPase activity. Micrococcin P1 (MP1) resolves this by uniquely stimulating EF-G-dependent GTP hydrolysis while binding the same L11BD region of 23S rRNA. - Validated MIC: 0.25-8.0 μg/mL against VRE, MRSA, M. tuberculosis; ED₅₀ 3.2-51 μg/larva/g in silkworm model. - Antimalarial MIC: 32-63 nM (P. falciparum); HCV EC₅₀: 0.1-0.5 μM, selectivity index >500. - Fully reconstituted 9-gene heterologous expression system in B. subtilis enables biosynthetic engineering. Supplied with ≥95% purity, rigorous analytical documentation, and reliable global logistics for uninterrupted research programs.

Molecular Formula C48H49N13O9S6
Molecular Weight 1144.4 g/mol
Cat. No. B1238564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrococcin P1
Synonymsmicrococcin
micrococcin P1
Molecular FormulaC48H49N13O9S6
Molecular Weight1144.4 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C
InChIInChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1
InChIKeyMQGFYNRGFWXAKA-GXSYYHJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micrococcin P1 Procurement Guide: Verified Thiopeptide Antibiotic for Antimicrobial Resistance Research Applications


Micrococcin P1 (MP1, CAS 67401-56-3, molecular formula C₄₈H₄₉N₁₃O₉S₆, molecular weight 1144.4) is the founding archetypal thiopeptide antibiotic, a member of the ribosomally synthesized and posttranslationally modified peptide (RiPP) class [1]. Initially isolated from Micrococcus sp., MP1 is now known to be produced by diverse bacterial genera including Bacillus and Staphylococcus species . This macrocyclic thiopeptide contains sulfur- and nitrogen-containing heterocycles including thiazole rings, and exhibits antibacterial, antiprotozoal, antimalarial, and antiviral activities .

Workflow
Ribosome-targeting mechanism studies
Screening
Antimicrobial resistance screening (Gram-positive pathogens)
Assay
Antimalarial and antiviral entry assays
Engineering
Thiopeptide biosynthetic pathway engineering

Why Micrococcin P1 Cannot Be Substituted with Other Thiopeptide Antibiotics


Within the thiopeptide antibiotic class, compounds that share the same nominal ribosomal target (L11 binding domain of 23S rRNA) exhibit fundamentally divergent biochemical and functional profiles. While thiostrepton, nosiheptide, and siomycin all bind to the same L11BD region, they produce distinct effects on EF-G-dependent GTP hydrolysis and ribosomal RNA footprinting patterns relative to micrococcin [1]. Critically, micrococcin P1 is distinguished from its sister compound micrococcin P2 by a specific C-terminal reduction catalyzed by the tailoring enzyme TclS, a modification that affects the final molecular architecture and potentially influences in vivo metabolic interconversion [2]. These mechanistic and structural divergences preclude generic substitution for applications requiring target engagement specificity, orthogonal resistance profiles, or precise biosynthetic pathway engineering.

Micrococcin P1 (Target)
Stimulates EF-G-dependent GTP hydrolysis; unique L11BD chemical protection pattern
Thiostrepton / Nosiheptide / Siomycin
May inhibit GTP hydrolysis; differential rRNA footprinting may alter functional readouts
Micrococcin P1 (Target)
C-terminal reduced form with distinct metabolic stability profile
Micrococcin P2
Unreduced C-terminus; metabolic interconversion to MP1 may confound biosynthetic or metabolic studies

Micrococcin P1 Comparative Evidence: Quantified Differentiation from Thiopeptide Analogs


Opposing Effects on GTP Hydrolysis vs. Thiostrepton at Shared Ribosomal Binding Site

Micrococcin P1 and thiostrepton both bind to the L11 binding domain of 23S rRNA (nucleotides A1067-A1098) and block ribosomal A-site processes, yet they exert diametrically opposed effects on GTP hydrolysis. In biochemical assays using E. coli 50S ribosomal subunits, micrococcin P1 stimulates EF-G-dependent GTP hydrolysis whereas thiostrepton inhibits this activity [1]. This functional divergence correlates with differential chemical protection patterns at nucleotide A1067 within the terminal loop: thiostrepton protects the N-1 position from chemical probes while micrococcin P1 renders this same position more reactive [1].

GTPase Modulation
Head-to-head
Target (MP1): Stimulation of EF-G GTP hydrolysis
Comparator (Thiostrepton): Inhibition of GTP hydrolysis
Opposite directional effect; supports differential mechanism interpretation
Based on E. coli 50S subunit assays
ribosome inhibition GTPase activity mechanism of action thiostrepton

C-Terminal Structural Differentiation from Micrococcin P2 via TclS-Catalyzed Reduction

Micrococcin P1 differs structurally from micrococcin P2 solely by two hydrogen atoms, corresponding to a C-terminal reduction step catalyzed by the tailoring enzyme TclS [1]. Reconstitution of the biosynthetic pathway in Bacillus subtilis demonstrated that 8 processing proteins are sufficient for MP1 production, and that TclS activity is the sole enzymatic determinant distinguishing MP1 from MP2 [1]. In vivo pharmacokinetic analysis in silkworm hemolymph revealed that MP2 is metabolically converted to MP1, with elimination half-lives of 3.2 h for MP2 and 3.0 h for MP1 [2].

C-Terminal Differentiation
Head-to-head
Target (MP1): C-terminal reduced; t½ 3.0 h (silkworm)
Comparator (MP2): Unreduced; t½ 3.2 h; converts to MP1
Structural and metabolic differentiation may affect study design
Heterologous B. subtilis expression confirmed TclS role
biosynthesis structural differentiation micrococcin P2 tailoring enzyme

Activity Spectrum Against Drug-Resistant Gram-Positive Pathogens (VRE/MRSA) with MIC Ranges

Micrococcin P1 exhibits potent antimicrobial activity against clinically relevant drug-resistant Gram-positive pathogens. In standardized microdilution assays, MP1 showed MIC values ranging from 0.25 to 8.0 μg/mL against vancomycin-resistant enterococci (VRE), methicillin-resistant Staphylococcus aureus (MRSA), and Mycobacterium spp. [1]. Against specific bacterial strains, MP1 MIC values are reported as 2 μg/mL (S. aureus 1974149), 1 μg/mL (E. faecalis 1674621), and 1 μg/mL (S. pyogenes 1744264) [2]. In the silkworm infection model, MP1 demonstrated ED₅₀ values of 3.2-51 μg/larva/g against VRE and MRSA infections [1].

Gram-Positive MIC
Class-level
0.25–8.0 µg/mL
Supports antimicrobial screening context
Class-level; verify strain-specific response
antimicrobial resistance VRE MRSA MIC

Antimalarial Activity Against Plasmodium falciparum with Defined MIC Range

Micrococcin P1 demonstrates potent in vitro inhibitory activity against the malaria parasite Plasmodium falciparum. Dose-response assays established a minimal inhibitory concentration (MIC) range of 32-63 nM against P. falciparum in culture [1]. Notably, this antimalarial activity is not uniformly distributed across the thiopeptide class, as GE2270A and related analogs primarily target EF-Tu rather than the ribosome-proximal site that mediates this antiparasitic effect [2].

P. falciparum MIC
Class-level
32–63 nM
Reported antimalarial screening context
Class-level; confirm activity in target assay
antimalarial Plasmodium falciparum parasite inhibition

Hepatitis C Virus Entry Inhibition with Pan-Genotypic EC₅₀ Range and Selectivity Index

Micrococcin P1 is a potent pan-genotypic inhibitor of hepatitis C virus (HCV) entry with an EC₅₀ range of 0.1-0.5 μM [1]. Cytotoxicity assays revealed no significant impairment on cell line growth (<10% inhibition at 30 mM over 40 h) in both HepG2 (hepatic) and THP-1 (monocytic) cell lines, yielding a selectivity index greater than 500 . In contrast, thiostrepton and siomycin A exhibit anticancer activity through different mechanisms including proteasome inhibition, while micrococcin P1 itself lacks significant anticancer activity [2].

HCV Entry Inhibition
Class-level
EC₅₀ 0.1–0.5 µM; SI >500
Supports antiviral screening context; selectivity profile differs from anticancer thiopeptides
Class-level; no significant cytotoxicity at tested concentrations
antiviral HCV pan-genotypic selectivity index

M. tuberculosis Intracellular Activity and Resistance Mutation Mapping to Ribosomal Protein L11

Micrococcin P1 exhibits bactericidal activity against Mycobacterium tuberculosis, inhibiting the elongation step of protein synthesis [1]. In intracellular infection assays using GFP-expressing M. tuberculosis H37Rv growing within RAW 264.7 macrophages, MP1 demonstrated an IC₈₀ of approximately 1 mM, with potency comparable to the first-line antitubercular drug isoniazid in the same assay system . Resistance mutation mapping identified mutations in ribosomal protein L11 (RplK) specifically within the N-terminal proline loop; reintroduction of mutant alleles conferred resistance while wild-type RplK restored sensitivity, confirming target engagement specificity [1].

Intracellular Mtb Activity
Reported
Target (MP1): IC₈₀ ~1 mM (intracellular H37Rv); RplK mutations
Comparator (Isoniazid): Comparable potency in same assay
Genetic target validation supports mechanistic studies; intracellular benchmark aids comparison
Supporting evidence from RAW 264.7 macrophage model
Mycobacterium tuberculosis intracellular activity resistance mutations RplK

Micrococcin P1 Validated Research and Industrial Application Scenarios


Ribosome-Targeting Mechanism Studies Requiring Differential GTPase Modulation

Micrococcin P1 is the appropriate selection for translation machinery studies that require stimulation (rather than inhibition) of EF-G-dependent GTP hydrolysis. While thiostrepton, nosiheptide, and micrococcin all bind to the L11BD of 23S rRNA, micrococcin produces opposite functional effects on GTPase activity and differential chemical protection patterns at nucleotide A1067 [1]. Investigators studying ribosome-targeted antibiotic mechanisms, elongation factor function, or GTPase-associated center dynamics should select micrococcin P1 over thiostrepton when stimulation of GTP hydrolysis is the experimental condition of interest.

Antimicrobial Resistance Research Against VRE, MRSA, and M. tuberculosis

For antimicrobial resistance programs targeting vancomycin-resistant enterococci (VRE), methicillin-resistant Staphylococcus aureus (MRSA), and Mycobacterium tuberculosis, micrococcin P1 provides a validated thiopeptide lead with established MIC ranges (0.25-8.0 μg/mL against Gram-positive drug-resistant strains) and in vivo efficacy benchmarks in the silkworm infection model (ED₅₀ 3.2-51 μg/larva/g) [1]. Resistance mutation mapping to RplK (L11 ribosomal protein) and 23S rRNA provides a defined genetic framework for resistance mechanism studies [2].

Thiopeptide Biosynthetic Pathway Engineering Using a Modular Reconstituted System

Micrococcin P1 is the optimal scaffold for thiopeptide biosynthetic engineering due to the availability of a fully reconstituted 9-gene heterologous expression system in Bacillus subtilis [1]. The identification that 8 processing proteins are sufficient for MP1 production, with the tailoring enzyme TclS specifically catalyzing the C-terminal reduction that distinguishes MP1 from MP2, provides a modular platform for pathway manipulation, gene deletion studies, and natural product derivatization [1].

Antimalarial and Antiviral Screening Programs Requiring Defined Potency Benchmarks

For antimalarial drug discovery, micrococcin P1 provides a defined in vitro potency benchmark with an MIC of 32-63 nM against Plasmodium falciparum [1]. For antiviral programs targeting hepatitis C virus, MP1 offers a validated pan-genotypic entry inhibitor with EC₅₀ of 0.1-0.5 μM and a selectivity index exceeding 500 based on cytotoxicity assessment in HepG2 and THP-1 cell lines [2]. These quantified benchmarks support dose-response normalization and comparative potency assessments in screening cascades.

Application
Selection Property
Validation Focus
Ribosome-targeting mechanism studies
GTPase modulation direction
Verify directional effect on EF-G-dependent GTP hydrolysis and L11BD protection pattern
Antimicrobial resistance screening
Antibacterial activity profile
Profile activity against resistant Gram-positive isolates; confirm ribosomal target engagement
Thiopeptide biosynthetic pathway engineering
Modular reconstituted expression system
Confirm TclS-mediated C-terminal reduction and pathway modularity
Antimalarial and antiviral screening programs
Antiparasitic and antiviral activity range
Profile dose-response in P. falciparum and HCV entry models; evaluate selectivity window
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